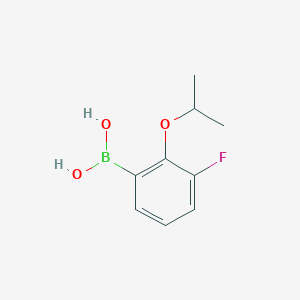

3-Fluoro-2-isopropoxyphenylboronic acid

Description

Significance of Organoboron Compounds in Organic Synthesis

Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars of modern organic synthesis. bio-conferences.orgnih.gov Their importance stems from their remarkable versatility, stability, and relatively low toxicity compared to other organometallic reagents. nih.gov A key attribute of organoboron compounds is their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. bio-conferences.org This reaction facilitates the formation of carbon-carbon bonds, a fundamental process for constructing the complex skeletons of pharmaceuticals, agrochemicals, and advanced materials. bio-conferences.orgnih.gov

The utility of organoboron compounds also extends to hydroboration, and other addition reactions, making them indispensable intermediates for creating a diverse range of functional groups. bio-conferences.orgnih.gov The continuous development of new organoboron reagents and related synthetic methods remains an active and vibrant area of chemical research. nih.gov

Overview of Fluorinated Boronic Acids in Advanced Chemical Transformations

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of medicinal chemistry, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. Consequently, fluorinated building blocks are in high demand.

Fluorinated boronic acids have emerged as particularly valuable reagents in this domain. They serve as key partners in cross-coupling reactions, allowing for the direct incorporation of fluorine-containing aryl groups into target molecules. researchgate.net While highly useful, the synthesis and application of fluorinated boronic acids can present unique challenges, as the presence of fluorine can affect the reactivity and stability of the boronic acid moiety. researchgate.net Despite these challenges, their role in the synthesis of complex, fluorinated molecules continues to expand, driven by the demand for novel compounds in drug discovery and materials science.

Contextualization of 3-Fluoro-2-isopropoxyphenylboronic Acid within the Boronic Acid Class

This compound, with the CAS number 2121511-87-1, is a specialized member of the fluorinated arylboronic acid family. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and an isopropoxy group. This specific arrangement of functional groups makes it a valuable intermediate in targeted organic synthesis.

A significant application of this compound is demonstrated in the synthesis of bicyclic heteroaryl derivatives with potential therapeutic applications. For instance, patent WO2018228834A1 describes the use of this compound in a Suzuki reaction with 6-bromo-8-chloro-imidazo[1,2-a]pyrazine. bio-conferences.org This reaction yields 8-chloro-6-(3-fluoro-2-isopropoxyphenyl)imidazo[1,2-a]pyrazine, a compound identified as an inhibitor of salt-inducible kinases (SIKs). bio-conferences.org The imidazo[1,2-a]pyrazine core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govtsijournals.comacs.org The use of this compound in this context underscores its role as a key building block for accessing novel and complex molecules within this important class of therapeutic agents.

Properties of this compound

| Property | Value | Source |

| CAS Number | 2121511-87-1 | bio-conferences.org |

| Molecular Formula | C9H12BFO3 | N/A |

| Molecular Weight | 198.0 g/mol | N/A |

| Purity | 98% | N/A |

Research Application of this compound

| Reaction Type | Reactants | Product | Significance of Product | Source |

| Suzuki Reaction | This compound, 6-bromo-8-chloro-imidazo[1,2-a]pyrazine | 8-chloro-6-(3-fluoro-2-isopropoxyphenyl)imidazo[1,2-a]pyrazine | Inhibitor of Salt-Inducible Kinases (SIKs) | bio-conferences.org |

Properties

IUPAC Name |

(3-fluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTECRDJNBIRZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Isopropoxyphenylboronic Acid and Its Analogs

Precursor Synthesis and Halogenation Strategies

The journey to 3-Fluoro-2-isopropoxyphenylboronic acid begins with the synthesis of a suitably functionalized aromatic precursor. A common starting point is the etherification of a phenol, followed by regioselective halogenation to install a handle for the subsequent borylation step.

A logical precursor is 1-fluoro-2-isopropoxybenzene (B1342064). This can be prepared from 2-fluorophenol via Williamson ether synthesis, where the phenoxide, generated with a suitable base like potassium carbonate, is reacted with 2-bromopropane (B125204).

Alternatively, starting from catechol, mono-isopropylation can yield 2-isopropoxyphenol. The subsequent introduction of a halogen (bromine or iodine) at the 3-position is a critical step. Direct halogenation of 2-isopropoxyphenol or 1-fluoro-2-isopropoxybenzene can lead to mixtures of isomers. Therefore, a directed approach is often necessary. If starting with 2-isopropoxyphenol, fluorination would be required, which can be challenging. A more common route involves starting with a pre-functionalized benzene ring, such as 2-bromo-6-fluorophenol, which can then be etherified with 2-bromopropane to yield 2-bromo-1-fluoro-6-isopropoxybenzene. This halogenated precursor is then primed for the introduction of the boronic acid group.

Direct and Indirect Boronylation Approaches to Arylboronic Acids

With a halogenated precursor in hand, the critical carbon-boron bond formation can be achieved through several powerful methods. The choice of method often depends on the functional group tolerance, desired scale, and reagent availability.

Palladium-Catalyzed Borylation of Aryl Halides

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters from aryl halides. nih.govbeilstein-journals.org This method is renowned for its mild reaction conditions and excellent functional group compatibility, making it highly suitable for complex molecules. hkbu.edu.hkwikipedia.org The general reaction involves coupling an aryl halide (or triflate) with a boron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com

The key components of this reaction are:

Palladium Catalyst: A variety of palladium sources can be used, often as pre-catalysts that form the active Pd(0) species in situ. Common examples include PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) and Pd(OAc)₂.

Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands like SPhos and XPhos have proven effective, even for less reactive aryl chlorides. hkbu.edu.hk

Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding a stable pinacol (B44631) boronate ester that can be easily purified and stored. organic-chemistry.org Other reagents like tetrahydroxydiboron (B82485) (bis-boronic acid) have also been developed. acs.orgnih.gov

Base: A base is required for the transmetalation step. Potassium acetate (B1210297) (KOAc) is frequently used, as stronger bases can sometimes promote a competing Suzuki coupling of the product with the starting aryl halide. alfa-chemistry.comorganic-chemistry.org

Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are typically employed.

The resulting boronate ester can then be hydrolyzed to the desired boronic acid, often during aqueous workup or by subsequent treatment with an acid.

| Catalyst System | Boron Reagent | Base | Solvent | Temperature | Typical Yield |

| PdCl₂(dppf) | B₂pin₂ | KOAc | Dioxane | 80 °C | Good to Excellent |

| Pd(OAc)₂ / SPhos | B₂pin₂ | K₃PO₄ | Toluene | 100 °C | High |

| XPhos-Pd-G2 | B₂pin₂ | K₃PO₄·7H₂O | EtOH | Room Temp | High |

This table presents typical conditions for Miyaura borylation reactions based on literature precedents for various aryl halides. rsc.org

Lithiation-Borylation and Directed Ortho-Metalation (DOM) Routes

An alternative to palladium catalysis is the use of organolithium intermediates. hkbu.edu.hk Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For the synthesis of this compound, the starting material would be 1-fluoro-2-isopropoxybenzene. The isopropoxy group can act as a directing group. However, fluorine itself is also a potent directing group. researchgate.net In a molecule with competing DMGs, the regioselectivity is dictated by the relative directing ability of the groups. The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether to generate the aryllithium species in situ. This highly reactive intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic hydrolysis of the resulting boronate ester furnishes the target boronic acid. This method's main advantage is its ability to create substitution patterns that are difficult to achieve otherwise. manchester.ac.uk

The key steps are:

Deprotonation: Reaction of the aryl ether with a strong base like n-BuLi at -78 °C.

Borylation: Quenching the resulting aryllithium with a trialkyl borate.

Hydrolysis: Acidic workup to produce the boronic acid.

This approach, while powerful, requires strictly anhydrous conditions and cryogenic temperatures, which can be a challenge for scale-up. nih.govrsc.org

Grignard-Type Reagent Derived Synthesis

The formation of a Grignard reagent followed by reaction with a borate ester is a classic and effective method for preparing arylboronic acids. nih.gov This pathway begins with the same halogenated precursor used in palladium catalysis, such as 3-bromo-1-fluoro-2-isopropoxybenzene.

The synthesis proceeds via two main steps:

Grignard Formation: The aryl halide is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding arylmagnesium halide.

Borylation and Hydrolysis: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature. The resulting boronate complex is hydrolyzed with acid upon workup to yield the final boronic acid.

While this method is well-established, its functional group tolerance is lower than that of palladium-catalyzed methods. hkbu.edu.hk Highly electrophilic functional groups on the aromatic ring may not be compatible with the strongly nucleophilic and basic Grignard reagent. However, for appropriately substituted precursors, it offers a cost-effective route. The primary challenge often lies in the initiation of the Grignard reaction, which can be sensitive to impurities and requires careful control. aiche.org

Purification and Isolation Techniques for Boronic Acids

The isolation and purification of arylboronic acids can be challenging due to their unique chemical properties. They can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon heating or under dehydrating conditions. Common impurities include starting materials and homo-coupled biaryls. researchgate.net

Several techniques are employed for their purification:

Recrystallization: This is a common method for solid boronic acids. A variety of solvents, including hot water, ethanol, or mixtures like ethyl acetate/hexanes, can be effective. reddit.com

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base. google.com This allows for their separation from non-acidic organic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH). The aqueous layer containing the boronate salt is then separated, washed with an organic solvent to remove neutral impurities, and finally re-acidified to precipitate the pure boronic acid, which can be collected by filtration. researchgate.netgoogle.com

Chromatography: Column chromatography on silica (B1680970) gel can be problematic for boronic acids due to their tendency to streak and decompose on the acidic silica surface. researchgate.netreddit.com Neutral alumina or modified silica can sometimes provide better results. Often, the more stable boronate esters (e.g., pinacol esters) are purified by chromatography before hydrolysis to the final acid.

Derivatization: For particularly difficult purifications, the boronic acid can be derivatized to form a stable, crystalline adduct. For instance, reaction with diethanolamine (B148213) forms a crystalline diethanolamine adduct that can be easily isolated and purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid. reddit.com Similarly, conversion to a stable potassium trifluoroborate salt (ArBF₃K) allows for easy purification, with the boronic acid being regenerated as needed.

Scale-Up Synthesis Considerations

Transitioning a synthetic route for an arylboronic acid from the laboratory to an industrial scale introduces several challenges related to safety, cost, efficiency, and robustness. drugdiscoverytrends.comwiley-vch.de

Method Selection: While palladium-catalyzed reactions are often preferred due to their functional group tolerance, the cost of palladium and specialized ligands can be a significant factor on a large scale. acs.org Grignard and lithiation routes are often more cost-effective in terms of reagents but come with their own challenges.

Safety and Handling: Organometallic reagents like Grignard reagents and especially organolithiums are highly reactive and often pyrophoric. rsc.orgaiche.org Their use on a large scale requires specialized equipment, inert atmosphere operations, and careful thermal management to control highly exothermic reactions. rsc.org Cryogenic temperatures required for lithiation (-78 °C) are energy-intensive and costly to maintain in large reactors. rsc.org

Process Optimization: On a larger scale, factors like mixing, heat transfer, and reagent addition rates become critical and can significantly impact yield and impurity profiles. drugdiscoverytrends.comwiley-vch.de The heterogeneity of Grignard reactions (solid magnesium) requires efficient stirring to ensure consistent reaction. aiche.org

Purification and Waste: Crystallization and extraction are generally preferred over chromatography for large-scale purification due to cost and solvent consumption. Developing a robust crystallization procedure that consistently yields the desired polymorph and purity is a key aspect of process development. drugdiscoverytrends.com Minimizing solvent use and managing aqueous waste streams from extractions are also critical environmental and economic considerations.

Reactivity Profiles and Mechanistic Aspects of 3 Fluoro 2 Isopropoxyphenylboronic Acid

Cross-Coupling Reaction Pathways

3-Fluoro-2-isopropoxyphenylboronic acid is a prominent coupling partner in various metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: Catalytic Systems and Substrate Scope

The Suzuki-Miyaura coupling stands as the most significant application of this compound, enabling the formation of C(sp²)–C(sp²) bonds. gre.ac.uk This reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an aryl, vinyl, or heteroaryl halide or triflate. researchgate.net

Catalytic Systems: The efficacy of the Suzuki-Miyaura coupling is highly dependent on the chosen catalytic system. For substrates like this compound, which contains an ortho-substituent, the selection of the palladium source and, crucially, the phosphine (B1218219) ligand is vital to overcome steric hindrance and achieve high yields.

Commonly employed palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The activity of the catalyst is modulated by electron-rich and sterically bulky phosphine ligands. Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have shown exceptional activity, allowing reactions to proceed at low catalyst loadings and even at room temperature for some substrates. st-andrews.ac.uk Other effective ligands include tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), which are particularly effective for coupling with less reactive aryl chlorides. organic-chemistry.org The choice of base is also critical, with common options being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solvent system often consists of an organic solvent like dioxane, toluene, or tetrahydrofuran (B95107) (THF), frequently with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle. researchgate.netuea.ac.uk

Substrate Scope: this compound demonstrates broad compatibility with a variety of coupling partners. It can be effectively coupled with electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. nih.govrsc.org The reaction tolerates a wide range of functional groups on the coupling partner, making it a valuable tool in the late-stage functionalization of complex molecules. nih.gov The robustness of the Suzuki-Miyaura reaction allows for the synthesis of highly substituted biaryl compounds that would be challenging to access through other methods. nih.govresearchgate.net

Below is a representative table of typical conditions for Suzuki-Miyaura coupling reactions involving ortho-substituted phenylboronic acids.

| Aryl Halide/Triflate (Ar-X) | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 80 | 85 |

| Phenyl triflate | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | RT | 95 |

| 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 88 |

Chan-Lam Coupling and Other Metal-Catalyzed Cross-Couplings

Beyond C-C bond formation, this compound is a competent partner in copper-catalyzed C-N and C-O cross-coupling reactions, known as the Chan-Lam coupling (also referred to as Chan-Evans-Lam coupling). wikipedia.org This reaction provides a powerful method for the synthesis of aryl amines and aryl ethers under relatively mild conditions, often open to the air. wikipedia.orgorganic-chemistry.org

The Chan-Lam reaction typically employs a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), as the catalyst. organic-chemistry.org The reaction couples the boronic acid with a wide range of N-H containing substrates (including anilines, amides, and heterocycles) and O-H containing substrates (phenols and alcohols). mdpi.comresearchgate.net The presence of a ligand, such as pyridine or 1,10-phenanthroline, can accelerate the reaction. wikipedia.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and does not require strictly anhydrous or anaerobic conditions. wikipedia.org The proposed mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.org

The scope of this reaction is broad, and the electronic properties of the boronic acid can influence the reaction efficiency. While specific literature examples detailing the use of this compound in Chan-Lam couplings are not prevalent, its structural features are compatible with the general requirements for this transformation. researchgate.net

| Substrate (R-YH) | Catalyst System | Solvent | Atmosphere | Temp. (°C) | Product Type |

|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | Air | RT | Aryl Amine |

| Phenol | Cu(OAc)₂ | MeOH | Air | 50 | Aryl Ether |

| Imidazole | Cu₂(OAc)₄ / TMEDA | DCM | O₂ | RT | N-Aryl Heterocycle |

| Benzylamine | Cu(OAc)₂ | THF | Air | RT | Aryl Amine |

Formation and Reactivity of Boronate Esters and Derivatives

While boronic acids are widely used, they can undergo side reactions such as protodeboronation or trimerization to form boroxines. gre.ac.uk To enhance stability, facilitate purification, and modify reactivity, boronic acids are frequently converted into boronate esters. The most common derivative is the pinacol (B44631) ester, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). nih.gov

The formation of 2-(3-fluoro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester of the title compound, can be achieved through standard esterification procedures, typically involving heating the boronic acid and pinacol in a solvent with azeotropic removal of water. Alternatively, related boronate esters can be synthesized via the reaction of an organolithium species with an trialkyl borate (B1201080), followed by acidic workup and esterification. googleapis.com For example, a directed ortho-metalation of a precursor followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a common strategy for preparing highly substituted aryl boronate esters. fishersci.cachemicalbook.comchemicalbook.com

These boronate esters, such as the pinacol derivative, are generally stable, crystalline solids that are less prone to decomposition and are often preferred for cross-coupling reactions, particularly in complex, multi-step syntheses. organic-chemistry.org They serve as slow-release sources of the boronic acid under the basic conditions of the Suzuki-Miyaura reaction. organic-chemistry.org While boronate esters can sometimes exhibit lower reactivity than the corresponding boronic acids, optimized catalytic systems can effectively promote their participation in cross-coupling reactions. st-andrews.ac.ukorganic-chemistry.org

Electrophilic and Nucleophilic Transformations of the Aromatic Ring

The direct functionalization of the aromatic ring of this compound through electrophilic or nucleophilic aromatic substitution is not a commonly reported transformation. This is largely because the boronic acid group itself is susceptible to cleavage under many reaction conditions, particularly the acidic or highly basic conditions often required for such substitutions.

In a hypothetical electrophilic aromatic substitution (EAS), the directing effects of the three substituents would determine the regiochemical outcome. The boronic acid group, -B(OH)₂, is a deactivating group and is generally considered a meta-director. masterorganicchemistry.com The fluoro substituent is also deactivating but is an ortho, para-director. The isopropoxy group is a strongly activating ortho, para-director. The combined influence of these groups would likely lead to complex product mixtures, with substitution directed primarily by the powerful isopropoxy group to the positions ortho and para to it (positions 4 and 6), assuming the boronic acid group remains intact. However, protodeboronation (cleavage of the C–B bond) is a significant competing pathway, especially under acidic conditions, which limits the synthetic utility of EAS on arylboronic acids. mdpi.comresearchgate.netacs.org

Nucleophilic aromatic substitution (SNAr) on the ring is also unlikely. SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halide). mdpi.com The substitution pattern of this compound does not meet these criteria for facile SNAr.

Influence of the Isopropoxy and Fluoro Substituents on Reactivity

The reactivity of this compound in cross-coupling reactions is significantly modulated by the electronic and steric effects of its substituents.

Electronic Effects: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the Lewis acidity of the boron center, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. cymitquimica.com While fluorine also has a resonance-donating effect (+R), the inductive effect is generally dominant, especially from the meta position. masterorganicchemistry.com This net electron withdrawal can enhance the rate of transmetalation, a key step in the catalytic cycle.

The isopropoxy group at the 2-position has opposing electronic effects. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+R). The resonance effect typically dominates, increasing the electron density of the aromatic ring. This electron-donating character can influence the oxidative addition step of the catalytic cycle when the boronic acid is part of the halide-bearing partner, though its primary role here is on the boronic acid itself.

Steric and Chelating Effects: The most significant influence of the ortho-isopropoxy group is steric hindrance. Its bulk can impede the approach of the palladium catalyst to the C–B bond, potentially slowing down the transmetalation step. This is why the use of bulky phosphine ligands is often necessary to facilitate the reaction, as they promote the formation of a coordinatively unsaturated, reactive palladium species. st-andrews.ac.uk

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

3-Fluoro-2-isopropoxyphenylboronic acid serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its utility stems from its ability to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-isopropoxy group can influence the conformation of the molecule and the reactivity of the boronic acid, which can be exploited to construct sterically hindered biaryl linkages that are often challenging to forge using other methods.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the application of structurally similar ortho-alkoxy-substituted phenylboronic acids is well-established. For instance, ortho-methoxyphenylboronic acids have been used in the synthesis of combretastatin (B1194345) analogues, which are potent anticancer agents. beilstein-journals.org The electronic and steric influence of the ortho-substituent is critical in directing the coupling reaction to achieve the desired molecular architecture. beilstein-journals.org The fluorine atom in the 3-position can further modulate the electronic properties of the aromatic ring, influencing reaction rates and yields, and can be a desirable feature in the final target molecule due to its known effects on metabolic stability and binding affinity.

Stereoselective and Regioselective Synthesis with Fluorinated Boronic Acids

The substitution pattern of this compound makes it a valuable reagent for achieving high levels of stereoselectivity and regioselectivity in organic reactions. The bulky ortho-isopropoxy group can act as a directing group, influencing the approach of reagents and catalysts to control the formation of specific stereoisomers. This is particularly relevant in atroposelective synthesis, where the restricted rotation around a single bond leads to axially chiral biaryls. The synthesis of such compounds often relies on the careful choice of ortho-substituted boronic acids. beilstein-journals.org

Studies on related ortho-substituted phenylboronic acids have demonstrated that the nature and position of the substituents are crucial for controlling the regioselectivity of cross-coupling reactions with polysubstituted coupling partners. beilstein-journals.orgacs.org For example, in reactions with di- or tri-halogenated aromatics, the differential reactivity of the halogen atoms can be exploited in conjunction with the specific properties of the boronic acid to achieve selective coupling at a single position. acs.org The fluorine atom can also play a role in directing metallation reactions, further enhancing the regioselective functionalization of the aromatic ring. While direct studies on the stereoselective and regioselective applications of this compound are limited, the principles established with analogous compounds strongly suggest its potential in these areas.

Synthesis of Biaryl Compounds and Polyaromatic Systems

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize biaryl and polyaromatic compounds. researchgate.netresearchgate.net These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction involves the coupling of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base.

The synthesis of fluorinated biaryl derivatives is of particular interest, as the incorporation of fluorine can significantly enhance the pharmacological properties of a molecule. mdpi.com this compound provides a direct route to biaryls containing the 3-fluoro-2-isopropoxyphenyl moiety. The general conditions for such Suzuki-Miyaura couplings are well-established and can be adapted for this specific substrate. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Aryl Bromide | Biaryl |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Aryl Chloride | Biaryl |

| Pd/C | Na₂CO₃ | Water | 80 | Aryl Iodide | Biaryl |

This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for specific substrates.

The synthesis of more extended polyaromatic systems can be achieved through sequential cross-coupling reactions, where a dihaloaromatic is first coupled with this compound, followed by a second coupling with another boronic acid. This iterative approach allows for the controlled construction of complex polyaromatic frameworks.

Development of Specialized Reagents and Ligands

Beyond its direct use as a coupling partner, this compound can serve as a precursor for the development of more specialized reagents and ligands. The boronic acid functionality can be transformed into other functional groups, or the entire molecule can be incorporated into a larger ligand scaffold. The presence of the fluorine and isopropoxy substituents can be used to fine-tune the electronic and steric properties of these new reagents.

For example, the boronic acid can be converted to a trifluoroborate salt, which can exhibit different reactivity and stability profiles in cross-coupling reactions. nih.gov Furthermore, the phenyl ring can be further functionalized to introduce coordinating atoms, leading to the formation of novel ligands for transition metal catalysis. The development of chiral ligands based on ortho-substituted biaryls is an active area of research, and this compound represents a potential starting material for such endeavors. beilstein-journals.org While specific examples of ligands derived from this exact compound are not readily found, the general principle of using substituted biaryls as ligand backbones is a cornerstone of modern catalyst design.

Role in Medicinal Chemistry Research and Drug Discovery Intermediates

As a Versatile Building Block for Potential Bioactive Molecules

In medicinal chemistry, "building blocks" are relatively simple molecules that can be readily incorporated into larger, more complex structures. 3-Fluoro-2-isopropoxyphenylboronic acid serves as a quintessential example of such a building block. Its primary utility stems from the boronic acid functional group (-B(OH)₂), which enables it to participate in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemimpex.commdpi.com This reaction is a cornerstone of modern organic synthesis, allowing chemists to efficiently link two different molecular fragments, typically to form biaryl structures.

The biaryl motif is a privileged scaffold found in numerous approved pharmaceutical agents. By using this compound as a coupling partner, researchers can introduce its specific trifunctional-phenyl ring into a target molecule. This versatility allows for the systematic construction of novel compounds with the potential for biological activity, making it an essential reagent for synthesizing libraries of potential drug candidates.

Design and Synthesis of Pre-Clinical Pharmaceutical Intermediates

The journey of a drug from concept to clinic involves the creation of numerous pharmaceutical intermediates—molecules that are precursors to the final active pharmaceutical ingredient (API). This compound is a key intermediate used in the design and synthesis phases of pre-clinical drug discovery. Its structure is not random; it is intentionally designed to impart specific properties to the final molecule.

During the synthesis of potential new drugs, this compound serves as a key reactant. For instance, in a Suzuki-Miyaura coupling, it provides the entire 3-fluoro-2-isopropoxyphenyl segment to the new, larger molecule being assembled. chemimpex.com This allows medicinal chemists to precisely control the architecture of the new chemical entity, building complex molecules piece by piece. Its role as a key intermediate makes it a valuable component in the development of novel therapeutic agents being investigated for a range of diseases, including cancer. chemimpex.com

Strategic Incorporation of Fluorine for Modulating Chemical and Biological Properties

The presence of a fluorine atom on the phenyl ring is a deliberate and strategic feature of this building block. The incorporation of fluorine into drug molecules is a widely used tactic in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.netresearchgate.net By using this compound, chemists can strategically embed a fluorine atom to modulate a molecule's properties in several ways. researchgate.net

One key benefit is improved metabolic stability. nih.gov Carbon-hydrogen bonds can be sites of metabolic oxidation by enzymes in the body, leading to rapid drug breakdown. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, potentially increasing the drug's half-life and duration of action. nih.govnih.gov Furthermore, fluorine's high electronegativity can influence a molecule's binding affinity to its protein target through favorable electrostatic interactions. benthamscience.com It also tends to increase lipophilicity, which can enhance a molecule's ability to cross biological membranes and improve its bioavailability. researchgate.netbenthamscience.com The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which influences a drug's solubility and absorption characteristics. researchgate.netnih.gov

| Effect of Fluorine Incorporation | Description | Source |

| Enhanced Metabolic Stability | Blocks sites of metabolic oxidation, increasing the drug's half-life. | researchgate.netnih.govnih.gov |

| Improved Binding Affinity | High electronegativity can create favorable electrostatic interactions with target proteins. | benthamscience.com |

| Increased Bioavailability | Higher lipophilicity can improve penetration across cell membranes. | researchgate.netbenthamscience.com |

| pKa Modulation | Alters the acidity/basicity of nearby groups, affecting solubility and absorption. | researchgate.netnih.gov |

Scaffold Diversity and Lead Compound Generation

In drug discovery, a "scaffold" refers to the core chemical structure of a compound. Generating a wide variety of scaffolds is crucial for identifying "lead compounds"—molecules that show promising activity against a specific biological target and can be further optimized. This compound is a valuable tool for creating scaffold diversity. nih.gov

Through techniques like diversity-oriented synthesis, chemists can combine this boronic acid with a large library of different coupling partners. nih.gov Each unique combination results in a new molecular scaffold. This rapid generation of a multitude of structurally distinct compounds increases the probability of discovering a novel molecule with the desired therapeutic effect. The use of building blocks like this compound allows for the exploration of new chemical space, moving beyond known drug structures to find innovative lead compounds for development. nih.govnih.gov

Applications in Materials Science and Agrochemical Development

Precursors for Novel Polymeric Materials and Coatings

In theory, 3-Fluoro-2-isopropoxyphenylboronic acid could serve as a monomer or a co-monomer in the synthesis of specialized polymers. The boronic acid group would enable its incorporation into polymer chains through Suzuki-Miyaura polycondensation or other transition-metal-catalyzed polymerization reactions.

Hypothetical Research Findings:

Polymer Backbone Modification: If used in polymerization, the 3-fluoro-2-isopropoxyphenyl unit would be integrated directly into the polymer backbone. The fluorine and isopropoxy substituents would be expected to impart specific properties to the resulting polymer, such as:

Increased Thermal Stability: The high strength of the carbon-fluorine bond could enhance the thermal degradation temperature of the polymer.

Chemical Resistance: The electron-withdrawing nature of fluorine can protect the polymer backbone from chemical attack.

Modified Solubility: The isopropoxy group might enhance solubility in organic solvents, aiding in polymer processing.

Coatings with Tailored Surface Properties: As a component in coating formulations, the fluorinated moiety could lead to surfaces with low surface energy, resulting in hydrophobic and oleophobic properties. This is a desirable characteristic for anti-fouling and self-cleaning coatings.

Table 1: Hypothetical Properties of Polymers Derived from this compound

| Property | Expected Influence of 3-Fluoro-2-isopropoxyphenyl unit |

|---|---|

| Glass Transition Temperature (Tg) | Likely increased due to steric hindrance and polar interactions. |

| Thermal Stability | Potentially enhanced. |

| Refractive Index | May be lowered, a common effect of fluorine incorporation. |

This table is illustrative and not based on experimental data for this specific compound.

Synthesis of Advanced Agrochemical Intermediates

Arylboronic acids are pivotal intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. The Suzuki-Miyaura coupling reaction is frequently employed to construct the complex biaryl structures found in many active ingredients.

Hypothetical Research Findings:

Scaffold for Bioactive Molecules: this compound could be coupled with various halogenated heterocycles, which are common substructures in agrochemicals. The resulting biaryl compound could then be further elaborated to produce a final active ingredient.

Influence on Biological Activity: The specific substitution pattern (3-fluoro, 2-isopropoxy) would be critical in determining the biological activity of any derived agrochemical. These groups can influence how the molecule binds to its target site in a pest or weed and can also affect its metabolic stability and transport properties within the target organism.

Table 2: Potential Agrochemical Targets via Suzuki-Miyaura Coupling with this compound

| Agrochemical Class | Hypothetical Biaryl Core Structure |

|---|---|

| Fungicides | 3-Fluoro-2-isopropoxyphenyl-Heterocycle |

| Herbicides | 3-Fluoro-2-isopropoxyphenyl-Aryl |

This table represents theoretical synthetic pathways and not established agrochemical products.

Development of Functional Molecules with Tunable Properties

The development of functional molecules with precisely controlled electronic and physical properties is a major focus of materials science. The strategic use of fluorination is a key tool in this endeavor.

Hypothetical Research Findings:

Tuning of Electronic Properties: The electron-withdrawing fluorine atom and the electron-donating isopropoxy group have opposing electronic effects. Their placement on the aromatic ring would create a specific electronic environment that could be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By coupling this boronic acid with other aromatic systems, chemists could fine-tune the frontier molecular orbital energies (HOMO/LUMO) of the resulting molecules.

Liquid Crystals: The rigid core of the phenyl group combined with the flexible isopropoxy chain suggests that derivatives of this compound could potentially exhibit liquid crystalline behavior. The fluorine atom would likely influence the mesophase stability and the dielectric anisotropy of such materials.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

The distribution of electron density is a key factor. The fluorine atom at the 3-position significantly impacts the electrostatic potential of the aromatic ring. This inductive withdrawal of electron density can affect the acidity of the boronic acid and the susceptibility of different ring positions to electrophilic or nucleophilic attack. Conversely, the ortho-isopropoxy group, with its lone pairs on the oxygen atom, can donate electron density into the ring through resonance, counteracting the effect of the fluorine.

Calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The energy and localization of these frontier orbitals can predict the most likely sites for reaction. For instance, in the context of Suzuki-Miyaura coupling, the LUMO of an organohalide and the HOMO of the boronic acid derivative are key to understanding the transmetalation step.

Reactivity descriptors, derived from conceptual DFT, can also be calculated to provide a more quantitative picture. These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule.

While specific DFT studies on 3-Fluoro-2-isopropoxyphenylboronic acid are not extensively reported in the literature, data from related substituted phenylboronic acids can provide valuable approximations.

Table 1: Calculated Electronic Properties of Substituted Phenylboronic Acids (Representative Data)

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) |

| Phenylboronic acid | -6.5 | -1.2 | 2.65 |

| 3-Fluorophenylboronic acid | -6.8 | -1.5 | 2.65 |

| 2-Methoxyphenylboronic acid | -6.2 | -1.1 | 2.55 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Docking and Binding Affinity Predictions (for building block interactions)

While this compound is primarily a synthetic building block, molecular docking simulations can be employed to understand its non-covalent interactions in various contexts, such as its association with catalyst complexes. In the context of Suzuki-Miyaura coupling, docking studies could model the interaction of the boronic acid with the palladium catalyst's active site.

The purpose of such a study would be to predict the preferred binding mode and to estimate the binding affinity. The docking algorithm would explore various orientations and conformations of the boronic acid within the catalyst's binding pocket, scoring them based on a force field that approximates the interaction energies. Key interactions would likely include:

Coordination of the boronic acid's oxygen atoms to the palladium center.

Hydrogen bonding between the hydroxyl groups of the boronic acid and ligands on the catalyst or solvent molecules.

Steric interactions between the bulky isopropoxy group and the catalyst's ligands, which could influence the ease of approach and the geometry of the transition state.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be predicted from these simulations. A lower binding energy suggests a more stable complex. While specific docking studies on this compound are not prevalent, general principles suggest that the ortho-isopropoxy group would play a significant role in orienting the molecule within a catalytic pocket due to steric hindrance.

Conformational Analysis and Intramolecular Interactions of Substituted Boronic Acids

The conformational landscape of this compound is of significant interest due to the presence of flexible groups (isopropoxy and boronic acid) and the potential for intramolecular interactions. The relative orientation of these groups can impact the molecule's reactivity and physical properties.

Conformational analysis, typically performed using computational methods like molecular mechanics or DFT, can identify the most stable conformers (lowest energy structures). For this molecule, key considerations include:

Rotation around the C-O bond of the isopropoxy group.

Rotation around the C-B bond of the boronic acid group.

The planarity of the B(OH)2 group relative to the phenyl ring.

A crucial feature of ortho-alkoxy substituted phenylboronic acids is the potential for an intramolecular hydrogen bond between the oxygen of the alkoxy group and one of the hydroxyl protons of the boronic acid. This interaction can have a significant stabilizing effect on certain conformations and can influence the acidity and reactivity of the boronic acid. The presence of the fluorine atom at the 3-position could modulate the strength of this hydrogen bond through its influence on the electron density of the ring and the acidity of the boronic acid protons.

Table 2: Torsional Angles of a Low-Energy Conformer of a Representative ortho-Alkoxy Phenylboronic Acid

| Torsional Angle | Description | Predicted Value (degrees) |

| C1-C2-O-C | Defines the orientation of the alkoxy group | ~90 |

| C2-C1-B-O | Defines the orientation of the boronic acid group | ~0 (syn-planar) |

Note: These values are illustrative for a generic ortho-alkoxy phenylboronic acid and would need to be specifically calculated for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling of reaction pathways is a powerful tool for understanding the mechanism of reactions involving this compound, most notably the Suzuki-Miyaura coupling. By mapping the potential energy surface of the reaction, computational chemists can identify the structures of intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. The energy of the transition state (the activation energy) determines the reaction rate. For a Suzuki-Miyaura coupling, key steps that can be modeled include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner.

Transmetalation: The step where the organic group is transferred from the boronic acid to the palladium center. This is often the rate-determining step and is where the boronic acid directly participates.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.

For this compound, transition state analysis of the transmetalation step would be particularly insightful. The calculations would reveal the geometry of the transition state, showing how the boronic acid, the palladium center, and its ligands are arranged. The steric bulk of the ortho-isopropoxy group would likely play a significant role in the energy and geometry of this transition state. The electronic effects of both the fluoro and isopropoxy substituents would also influence the activation energy of this step. By comparing the calculated activation energies for different substrates or catalysts, one can predict relative reaction rates and optimize reaction conditions.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches

The chemical industry's increasing focus on sustainability is driving research into greener methods for producing key intermediates like 3-Fluoro-2-isopropoxyphenylboronic acid. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents and solvents. acs.org

One promising direction is the move away from traditional organometallic routes, which often require cryogenic temperatures and stoichiometric amounts of metal reagents, towards catalytic C-H borylation. nih.gov This approach would directly convert a 2-fluoro-1-isopropoxybenzene precursor into the desired boronic acid, offering a more atom-economical and step-efficient synthesis.

Furthermore, the use of alternative reaction media, such as polyethylene (B3416737) glycol (PEG) or water, is being explored for Suzuki-Miyaura coupling reactions, the primary application of this boronic acid. acs.org Microwave-assisted synthesis in these green solvents has shown potential for recycling the catalyst and base, thereby reducing the environmental footprint of processes utilizing this compound. acs.org The development of these greener pathways will be crucial for the large-scale and environmentally responsible production and use of this compound.

Catalyst Development for Enhanced Reactivity and Selectivity

The utility of this compound is heavily dependent on the efficiency of the catalysts used in its coupling reactions. The presence of both a fluorine atom and a bulky ortho-isopropoxy group presents a challenge, requiring highly active and selective catalyst systems. organic-chemistry.orgrsc.org

Future catalyst development will focus on a few key areas:

Ligand Design: The creation of novel phosphine (B1218219) ligands is critical for improving the performance of palladium catalysts in Suzuki-Miyaura couplings involving sterically demanding substrates. rsc.orgnih.gov Ligands like SPhos have already demonstrated unprecedented activity for such transformations, enabling reactions at low catalyst loadings and even at room temperature for some substrates. nih.gov Research will continue to explore ligands that can further enhance reaction rates and yields for challenging coupling partners like this compound.

Alternative Metal Catalysts: While palladium has been the dominant metal, there is a growing interest in developing catalysts based on more abundant and less expensive metals like nickel and iron. wwjmrd.comchemrxiv.org Recent advancements have shown that well-defined nickel precatalysts can be highly effective for the cross-coupling of aryl chlorides and arylboronic acids under mild conditions. chemrxiv.org

Nanocatalysts: The use of palladium nanoparticles stabilized by conjugated polymers is another emerging area. wwjmrd.com These catalysts offer high versatility and could be adapted for reactions involving functionalized boronic acids like the one .

These advancements in catalyst technology will not only improve the efficiency of existing applications but also enable new and more complex transformations with this compound.

Integration into Automated Synthesis Platforms

The landscape of organic synthesis is being revolutionized by automation and high-throughput experimentation (HTE). seqens.comresearchgate.netchemrxiv.org These technologies are poised to significantly impact the utilization of building blocks like this compound.

Automated synthesis platforms, which can perform reactions, workups, and purifications with minimal human intervention, are becoming increasingly sophisticated. chemrxiv.orgsynplechem.com The development of capsule-based automated Suzuki-Miyaura cross-couplings, for instance, allows for a standardized and user-friendly process for a broad scope of substrates. synplechem.com Integrating this compound into these automated workflows will enable the rapid synthesis of large libraries of compounds for drug discovery and materials science. researchgate.net

High-throughput experimentation, which involves the parallel execution of a large number of reactions, is a powerful tool for reaction optimization and discovery. seqens.comresearchgate.netdomainex.co.ukresearchgate.net By employing HTE, researchers can quickly screen a wide array of catalysts, bases, and solvents to find the optimal conditions for coupling this compound with various partners. domainex.co.uk This data-rich approach accelerates the development of robust and efficient synthetic protocols. researchgate.net

Exploration of New Functional Group Transformations

While the Suzuki-Miyaura coupling is the hallmark reaction of arylboronic acids, their synthetic utility extends far beyond C-C bond formation. Future research will undoubtedly uncover new transformations for this compound, expanding its role in synthetic chemistry.

Some emerging areas of interest include:

Transition-Metal-Free Functionalization: Research has shown that arylboronic acids can undergo ipso-functionalization to introduce a variety of groups, such as hydroxyl and amino moieties, without the need for a transition metal catalyst. nih.gov These methods offer a broader functional group tolerance, which would be advantageous for the further derivatization of molecules synthesized from this compound.

Boronic Acid as a Directing Group: Recent studies have demonstrated that boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, can act as directing groups for C-H functionalization at positions meta to the boron moiety. researchgate.net This opens up the possibility of using the boron functionality in this compound to control the regioselectivity of further aromatic substitutions.

Alkene Arylboration: A novel palladium-catalyzed three-component reaction involving an aryl boronic acid, an alkene, and bis(pinacol)diboron has been developed. acs.orgacs.org This transformation allows for the formal insertion of an alkene into an Ar-B bond, generating a new alkyl boronic ester from an aryl boronic acid. acs.org Applying this methodology to this compound would create novel and complex organoboron building blocks.

The exploration of these and other novel reactions will significantly broaden the synthetic chemist's toolkit for manipulating and elaborating on structures containing the 3-fluoro-2-isopropoxyphenyl motif.

Interdisciplinary Research Opportunities

The unique electronic and steric properties of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly in interdisciplinary fields like materials science and chemical biology.

Materials Science: Organoboron compounds are increasingly being incorporated into functional materials. rsc.orgacs.org The fluorine and isopropoxy substituents on the aromatic ring of this compound can influence the electronic properties and solid-state packing of resulting materials, making it a potentially useful building block for organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The development of automated synthesis platforms is expected to accelerate the discovery of new materials based on such building blocks. researchgate.net

Chemical Biology and Medicinal Chemistry: Boronic acids are recognized as important pharmacophores due to their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. nih.govnih.govscispace.comresearchgate.netresearchgate.net The presence of fluorine can enhance the acidity of the boronic acid, potentially modulating its binding affinity and selectivity for biological targets. nih.gov Consequently, derivatives of this compound could be explored as probes for detecting fluoride (B91410) or saccharides, or as components of novel therapeutic agents. nih.gov For instance, fluorinated phenylboronic acids are key components in some biologically active compounds. nih.gov The ability to rapidly synthesize libraries of derivatives using automated platforms will be a significant enabler for these explorations. chemrxiv.org

As our understanding of the interplay between molecular structure and function deepens, the opportunities to leverage the distinct characteristics of this compound in these interdisciplinary areas will continue to grow.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-fluoro-2-isopropoxyphenylboronic acid?

- Methodology : Common routes involve Suzuki-Miyaura coupling of halogenated precursors (e.g., bromo or iodo derivatives) with boronic acid esters. For example, substituting a bromine atom at the 2-position of a fluorinated benzene ring with an isopropoxy group via nucleophilic aromatic substitution, followed by borylation using bis(pinacolato)diboron under palladium catalysis . Key challenges include regioselectivity control due to competing fluorine-directed metalation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of , , and NMR to confirm substituent positions and boron coordination. High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (with UV detection at 254 nm) assesses purity (>98% recommended for catalytic applications). Differential scanning calorimetry (DSC) can detect thermal decomposition patterns .

Q. What solvents and conditions optimize its stability during storage?

- Methodology : Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronic acid group. Aprotic solvents like THF or DMSO are preferred for stock solutions. Avoid prolonged exposure to moisture or acidic/basic conditions, as these promote protodeboronation .

Advanced Research Considerations

Q. How does the 3-fluoro substituent influence electronic effects in cross-coupling reactions?

- Analysis : The electron-withdrawing fluorine at the 3-position enhances the electrophilicity of the adjacent boronic acid, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the isopropoxy group at the 2-position may reduce coupling efficiency with bulky substrates. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What strategies mitigate protodeboronation during catalytic cycles?

- Methodology : Use mild bases (e.g., KCO) and low temperatures (0–25°C) to stabilize the boronate intermediate. Adding chelating agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) reduces side reactions. Kinetic studies comparing deuterated vs. non-deuterated solvents (e.g., DO vs. HO) can elucidate degradation pathways .

Q. How does the ortho-isopropoxy group affect regioselectivity in multi-component reactions?

- Analysis : The bulky isopropoxy group directs cross-coupling to the para-position relative to boron. Competitive experiments with meta-substituted analogs (e.g., 4-fluoro-2-isopropoxy derivatives) show distinct regioselectivity profiles. X-ray crystallography of palladium intermediates provides mechanistic insights into steric vs. electronic control .

Q. What analytical techniques resolve contradictions in reaction yields reported across studies?

- Methodology : Systematic screening of catalysts (e.g., Pd(PPh) vs. PdCl(dppf)), ligands, and solvent systems (e.g., DMF vs. dioxane) identifies optimal conditions. Reproducibility assays under controlled humidity and oxygen levels are critical, as boronic acids are sensitive to atmospheric conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.